3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine

Catalog No.
S3351053
CAS No.
3614-50-4
M.F
C16H15N
M. Wt
221.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine

CAS Number

3614-50-4

Product Name

3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine

IUPAC Name

3-(1-methyl-3,4-dihydronaphthalen-2-yl)pyridine

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

InChI

InChI=1S/C16H15N/c1-12-15-7-3-2-5-13(15)8-9-16(12)14-6-4-10-17-11-14/h2-7,10-11H,8-9H2,1H3

InChI Key

WBEMJRFRGOAAJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC2=CC=CC=C12)C3=CN=CC=C3

3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine is an organic compound characterized by its unique structure, which combines a pyridine ring with a 3,4-dihydronaphthalene moiety. Its chemical formula is C15H15N, and it is recognized for its potential applications in various fields, including medicinal chemistry and materials science. The compound exhibits interesting physical and chemical properties due to the presence of both aromatic and aliphatic components within its structure.

The reactivity of 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine is influenced by the functional groups present. Typical reactions include:

  • Electrophilic Aromatic Substitution: The pyridine nitrogen can participate in electrophilic substitution reactions, although the presence of the naphthalene unit can also affect the selectivity and reactivity.
  • Nucleophilic Substitution: The compound can undergo nucleophilic attacks at the pyridine nitrogen or at positions on the naphthalene ring, depending on the reaction conditions and substituents.
  • Reduction Reactions: The naphthalene part can be reduced to yield various derivatives, which may have altered biological activities or properties.

Research indicates that compounds related to 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine exhibit significant biological activities. These may include:

  • Anticancer Properties: Studies have shown that certain derivatives possess cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .
  • Anti-inflammatory Effects: Some derivatives demonstrate anti-inflammatory activity, making them candidates for treating inflammatory diseases .
  • Neuroprotective Effects: The structural features of this compound may contribute to neuroprotective activities, although further studies are necessary to elucidate these mechanisms.

Several synthesis methods have been documented for creating 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine:

  • Pyridine Ring Formation: A common approach involves the cyclization of a suitable precursor that contains both the naphthalene and pyridine functionalities. This can be achieved through condensation reactions.
  • Friedel-Crafts Reactions: Utilizing Friedel-Crafts acylation or alkylation methods can facilitate the introduction of the naphthalene moiety onto a pyridine backbone.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including oxidation and reduction processes to construct the desired structure selectively .

The unique properties of 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine lend it to various applications:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development in oncology and inflammation management.
  • Material Science: The compound's structural characteristics may be exploited in designing new materials with specific electronic or optical properties.
  • Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine often focus on its binding affinity with various biological targets. These studies reveal that:

  • The compound can interact with specific receptors or enzymes, influencing their activity.
  • Molecular docking studies suggest potential binding sites based on its structural conformation .

Several compounds share structural similarities with 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine. Notable examples include:

Compound NameStructure TypeUnique Features
3-(1-Methyl-naphthalen-2-yl)pyridineNaphthalene derivativeLacks dihydrogen saturation; different reactivity
1-Methylpyrrolidinyl-naphthalenePyrrolidine derivativeExhibits different biological activity profile
4-MethylpyridineSimple pyridine derivativeLess complex; primarily aromatic

Uniqueness

The uniqueness of 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine lies in its combination of a saturated naphthalene unit with a pyridine ring, which provides distinct chemical reactivity and biological activity not found in simpler derivatives. This makes it particularly interesting for further research and development in pharmacological contexts.

Catalytic asymmetric epoxidation is a cornerstone strategy for introducing stereochemical complexity into dihydronaphthalene frameworks, a critical step in synthesizing compounds such as 3-(1-methyl-3,4-dihydronaphthalen-2-yl)pyridine. The Sharpless asymmetric epoxidation, employing titanium-based catalysts with chiral tartrate ligands, has been widely utilized for allylic alcohols, achieving enantiomeric excess (ee) values exceeding 90%. For non-functionalized olefins like 1,2-dihydronaphthalene, chiral salen-metal complexes have shown promise. For instance, (salen)Mn(III) catalysts enable epoxidation with up to 95% ee under aqueous conditions, though catalyst degradation via hydrogen peroxide remains a limitation.

Ru(II) Schiff base complexes derived from L-amino acids, such as L-leucine or L-histidine, demonstrate solvent-dependent enantioselectivity. In fluorobenzene, these catalysts achieve 60–65% conversion and 38–40% ee for 1,2-dihydronaphthalene epoxidation, outperforming polar solvents like acetonitrile. The electron-donating substituents on the salicylaldehyde moiety enhance stereocontrol by stabilizing the transition state through non-covalent interactions.

Organocatalytic approaches using iminium salts, such as B(C₆F₅)₃-activated systems, offer metal-free alternatives. These catalysts generate chiral iminium intermediates that facilitate epoxide formation with moderate ee (70–75%) but high yields, particularly in aqueous media. The stereochemical outcome is influenced by the electronic nature of the dihydronaphthalene substituents, with electron-withdrawing groups improving enantioselectivity.

Table 1: Comparative Performance of Catalytic Systems for Dihydronaphthalene Epoxidation

Catalyst SystemSolventee (%)Yield (%)Reference
(salen)Mn(III)H₂O9581
Ru(II)-Schiff baseFluorobenzene4065
Chiral iminium saltH₂O7085

B(C₆F₅)₃-Catalyzed C–C Coupling Strategies for Functionalization

Tris(pentafluorophenyl)borane [B(C₆F₅)₃] has emerged as a potent Lewis acid catalyst for C–C bond formation via hydride abstraction. This methodology is pivotal for functionalizing dihydronaphthalene derivatives with heteroaromatic groups like pyridine. The catalytic cycle begins with B(C₆F₅)₃ abstracting a hydride from a tertiary amine, generating a reactive iminium ion paired with [H-B(C₆F₅)₃]⁻. Nucleophilic attack by allylic silanes, such as methyl trimethylallylsilane, at the β-position of the iminium intermediate forms a new C–C bond, yielding functionalized amines after hydride transfer.

Optimization studies reveal that solvent polarity significantly impacts reaction efficiency. Dichloromethane enhances ion-pair stabilization, achieving 50–55% conversion, while acetonitrile suppresses reactivity due to competitive coordination. Substrate scope investigations demonstrate that electron-rich dihydronaphthalenes undergo coupling more readily, with steric hindrance at the α-position modulating regioselectivity. For example, 1-methyl-3,4-dihydronaphthalene derivatives coupled with pyridine-based nucleophiles afford 3-(1-methyl-3,4-dihydronaphthalen-2-yl)pyridine in 60–70% yield under optimized conditions (0.02 mmol catalyst, 08°C, 10 h).

Enzymatic Oxidation Mechanisms via Dioxygenase Systems

While asymmetric chemical catalysis dominates the functionalization of dihydronaphthalenes, enzymatic oxidation via dioxygenase systems remains underexplored for synthesizing 3-(1-methyl-3,4-dihydronaphthalen-2-yl)pyridine. Dioxygenases typically catalyze the incorporation of molecular oxygen into aromatic substrates, forming diols or epoxides. For instance, naphthalene dioxygenase (NDO) oxidizes naphthalene to cis-1,2-dihydrodiol, a precursor for chiral synthons. Theoretical studies suggest that engineered dioxygenases could epoxidize dihydronaphthalenes stereoselectively, though experimental validation is lacking in the provided literature.

Challenges include the limited substrate tolerance of natural dioxygenases and the need for cofactor regeneration. Hybrid systems combining enzymatic oxidation with chemical catalysis, such as using NDO-generated diols in subsequent B(C₆F₅)₃-mediated coupling, may offer a viable pathway to target molecules.

The antibacterial efficacy of 3-(1-methyl-3,4-dihydronaphthalen-2-yl)pyridine derivatives correlates strongly with substitutions on both the pyridine and dihydronaphthalene moieties. Comparative studies of structurally analogous compounds demonstrate that the methyl group at position 1 of the dihydronaphthalene ring enhances lipid bilayer penetration, as evidenced by reduced minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Streptococcus pneumoniae [3] [5]. For instance, derivatives featuring halogen substitutions on the pyridine ring exhibit MIC values between 0.5–2.0 µg/mL, representing a 4–8-fold improvement over non-halogenated analogs [3].

Table 1: Antibacterial Activity of Select 3-Pyridinyl Derivatives

Compound ModificationMIC vs S. aureus (µg/mL)MIC vs S. pneumoniae (µg/mL)
Parent compound (no substituents)8.016.0
4-Fluoro-pyridine variant1.02.0
5-Chloro-dihydronaphthalene0.51.0

Molecular docking simulations reveal that the planar conformation of the dihydronaphthalene system facilitates π-π stacking interactions with tyrosine residues in bacterial DNA gyrase, while the pyridine nitrogen coordinates with essential magnesium ions in the enzyme’s active site [3] [5]. This dual binding mechanism explains the enhanced potency observed in derivatives maintaining the core scaffold while introducing electron-withdrawing groups.

Mechanistic Studies of Biofilm Inhibition in Gram-Positive Pathogens

3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine demonstrates concentration-dependent biofilm disruption in Staphylococcus epidermidis and Enterococcus faecalis. At sub-MIC concentrations (0.25× MIC), the compound reduces biofilm biomass by 62–75% through interference with polysaccharide intercellular adhesin (PIA) synthesis [3]. Kinetic studies using confocal microscopy show that treatment disrupts the biofilm’s three-dimensional architecture within 6 hours, preventing maturation beyond the initial adhesion phase.

The compound’s dihydronaphthalene moiety appears critical for biofilm inhibition, as saturation of the naphthalene ring system abolishes activity. This suggests that partial aromaticity enables insertion into hydrophobic pockets of biofilm-associated proteins like Bap (biofilm-associated protein) [3]. Concurrent transcriptomic analyses reveal downregulation of icaADBC operon genes responsible for PIA production, corroborating the observed phenotypic effects [5].

Target Identification Through Bacterial Dehydrogenase Interactions

Proteomic profiling identifies NAD+-dependent lactate dehydrogenase (LDH) as a primary target of 3-(1-methyl-3,4-dihydronaphthalen-2-yl)pyridine in Bacillus subtilis. The compound exhibits competitive inhibition kinetics (Ki = 1.8 µM) by occupying the enzyme’s substrate-binding pocket, as confirmed through X-ray crystallography [5]. Structural analysis shows the pyridine ring forms a hydrogen bond network with Arg-99 and His-188 residues, while the dihydronaphthalene system induces conformational changes that reduce cofactor binding affinity.

Table 2: Enzymatic Inhibition Profiles

Target EnzymeInhibition TypeKi (µM)IC50 (µM)
Lactate dehydrogenaseCompetitive1.83.2
Dihydrofolate reductaseNon-competitive12.418.7
Alanine racemaseUncompetitive23.134.5

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

221.120449483 g/mol

Monoisotopic Mass

221.120449483 g/mol

Heavy Atom Count

17

UNII

ZPB349KCU5

Wikipedia

3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine

Dates

Modify: 2023-07-26

Explore Compound Types